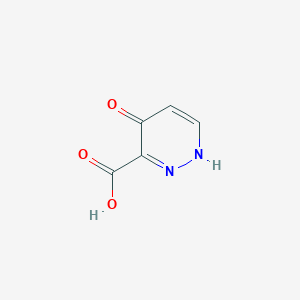![molecular formula C20H32BN3O4 B6260442 tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 1350543-63-3](/img/new.no-structure.jpg)
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a boronic ester group and a piperidine ring. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common synthetic route includes the following steps:
Boronic Acid Formation: : The boronic acid derivative is synthesized through a reaction involving a suitable boronic acid precursor and a diol compound.
Piperidine Ring Formation: : The piperidine ring is constructed using a suitable amine precursor and a carboxylic acid derivative.
Coupling Reaction: : The boronic acid derivative and the piperidine ring are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Protection and Deprotection: : The resulting compound is protected using a tert-butyl group to prevent unwanted side reactions, and the protection is later removed if necessary.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : Substitution reactions can occur at various positions on the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate: has several scientific research applications, including:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used in biological studies to investigate enzyme mechanisms and interactions with biological macromolecules.
Industry: : The compound is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Boronic acids and their derivatives: : These compounds share the boronic acid group and are used in similar applications.
Piperidine derivatives: : These compounds contain the piperidine ring and are used in various chemical and biological studies.
Suzuki-Miyaura reaction intermediates: : These compounds are used in cross-coupling reactions and share similar synthetic routes.
The uniqueness of This compound lies in its specific combination of the boronic acid group and the piperidine ring, which allows for diverse applications in organic synthesis and scientific research.
Propriétés
Numéro CAS |
1350543-63-3 |
|---|---|
Formule moléculaire |
C20H32BN3O4 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-14(9-11-24)16-22-12-15(13-23-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3 |
Clé InChI |
ASXWQYPUOKPHOZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




